NSC328419

Descripción general

Descripción

3-Methoxy-2,3-dihydrowithaferin-A is a natural product found in Vassobia breviflora, Withania somnifera, and other organisms with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

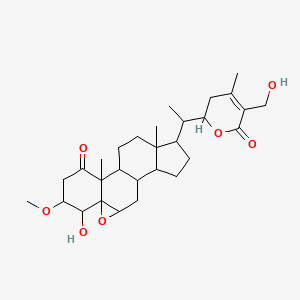

3-Methoxy-2,3-dihydrowithaferin-A is characterized by its unique structural modifications that influence its biological activity. The compound features a methoxy group at the C-3 position and a dihydro configuration that distinguishes it from other withanolides like withaferin A (WA). This structural variation impacts its interaction with cellular pathways, particularly those involved in apoptosis, oxidative stress response, and inflammation.

Anti-Cancer Activity

Research indicates that 3-mWi-A exhibits significant anti-cancer properties, albeit with varying mechanisms compared to its parent compound WA:

- Cytotoxicity : While WA has shown potent cytotoxic effects against various cancer cell lines, studies suggest that 3-mWi-A lacks direct cytotoxicity at higher concentrations. Instead, it appears to protect normal cells from oxidative and chemical stresses, indicating a potential role in supporting healthy cell survival under adverse conditions .

- Mechanisms of Action : 3-mWi-A does not effectively bind to proteins involved in cancer metastasis, such as vimentin and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), which are targeted by WA. This suggests that while 3-mWi-A may not directly inhibit cancer cell migration, it could potentially serve as an adjunct therapy by preserving normal cell function .

Protection Against Oxidative Stress

The compound has been shown to induce anti-stress signaling pathways, enhancing cellular resilience against oxidative damage. In vitro studies reveal that 3-mWi-A can activate protective mechanisms in human cells exposed to UV radiation and other oxidative agents . This property positions it as a candidate for developing therapies aimed at protecting healthy tissues during chemotherapy.

Case Study 1: Cytotoxicity Comparison with Withaferin A

A comparative study demonstrated that 3-mWi-A exhibited significantly lower cytotoxicity than WA when tested on human cancer cell lines. The study highlighted that while WA effectively induced apoptosis in these cells, 3-mWi-A maintained cell viability even at higher concentrations .

| Compound | Cytotoxicity Level | Mechanism of Action |

|---|---|---|

| Withaferin A | High | Induces apoptosis |

| 3-Methoxy-2,3-Dihydrowithaferin-A | Low | Protects against oxidative stress |

Case Study 2: Anti-Metastatic Properties

In another investigation, the anti-metastatic properties of both WA and its analogs were evaluated. The findings indicated that while WA inhibited the expression of metastasis-associated proteins, 3-mWi-A did not exhibit similar effects. This lack of activity suggests a divergence in therapeutic potential between these compounds .

Potential Therapeutic Applications

Given its unique profile, 3-mWi-A holds promise for various therapeutic applications:

- Adjunct Cancer Therapy : Due to its protective effects on normal cells, it may be beneficial when used alongside traditional chemotherapeutic agents.

- Oxidative Stress Management : Its ability to enhance cellular resilience makes it a candidate for developing treatments aimed at mitigating oxidative damage in various diseases.

Actividad Biológica

3-Methoxy-2,3-dihydrowithaferin A (also known as 3β-methoxy-2,3-dihydrowithaferin A) is a bioactive compound derived from Withania somnifera, commonly known as Ashwagandha. This compound belongs to the withanolide class of steroidal lactones, which are recognized for their diverse pharmacological properties. The molecular formula of 3-Methoxy-2,3-dihydrowithaferin A is C29H42O7, and its unique structure contributes to its biological activities, including anti-inflammatory, antioxidant, antibacterial, and neuroprotective effects.

The chemical structure of 3-Methoxy-2,3-dihydrowithaferin A features a methoxy group at the C-3 position and dihydro groups at the C-2 and C-3 positions of the withaferin A backbone. This structural configuration influences its reactivity and biological interactions.

1. Anti-inflammatory Effects

Research has demonstrated that 3-Methoxy-2,3-dihydrowithaferin A exhibits significant anti-inflammatory properties. It inhibits pro-inflammatory cytokines and mediators in various in vitro models. Notably, it has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), which are critical in inflammatory pathways.

2. Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays. In vitro studies indicate that 3-Methoxy-2,3-dihydrowithaferin A can effectively scavenge free radicals and enhance the total antioxidant capacity compared to standard antioxidants.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | High scavenging activity |

| ABTS Assay | Significant antioxidant effect |

| Metal Chelating Activity | Comparable to standards |

3. Antibacterial Activity

In vitro testing against various bacterial strains has shown that 3-Methoxy-2,3-dihydrowithaferin A possesses antibacterial properties. It was effective against both gram-positive and gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect observed |

| Escherichia coli | Moderate activity |

| Bacillus subtilis | Significant inhibition |

4. Neuroprotective Properties

The neuroprotective effects of 3-Methoxy-2,3-dihydrowithaferin A have been explored through various assays aimed at assessing neuronal cell viability under stress conditions. The compound has been shown to protect neurons from oxidative stress and apoptosis by inducing pro-survival signaling pathways .

Case Studies

Several studies have investigated the therapeutic potential of 3-Methoxy-2,3-dihydrowithaferin A:

- Cancer Cell Studies : In pancreatic cancer cell lines (Panc-1), it was observed that while withaferin A exhibited potent anti-proliferative activity, 3-Methoxy-2,3-dihydrowithaferin A displayed reduced cytotoxicity but retained protective effects against cellular stressors .

- Inflammation Models : In animal models of inflammation, administration of the compound led to a marked reduction in inflammatory markers and improved clinical outcomes in conditions such as arthritis .

Propiedades

IUPAC Name |

6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTMIPAPOLDOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330885 | |

| Record name | NSC328419 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73365-94-3 | |

| Record name | DIHYDROWITHAFERIN-A,3- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC328419 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.